molecular formula C6H13NO3S B13601641 Cyclohexyl sulfamate

Cyclohexyl sulfamate

Cat. No.: B13601641
M. Wt: 179.24 g/mol
InChI Key: JWOSTXBESVWMJW-UHFFFAOYSA-N
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Description

Cyclohexyl sulfamate (C6H13NO3S) is the organic acid precursor to the cyclamate family of artificial sweeteners . It is primarily used in research and development for synthesizing its sodium and calcium salts (collectively known as cyclamates), which were historically and are currently in some regions used as non-nutritive sweeteners due to being approximately 30-50 times sweeter than sucrose . The study of its synthesis, typically from the reaction of cyclohexylamine with sulfamic acid or sulfur trioxide, remains a key area of industrial chemical research . Researchers also investigate its chemical properties, stability, and metabolic fate, including its potential conversion to cyclohexylamine by gut microbiota . This compound is for research use only and is a vital reference standard in analytical chemistry, food science, and metabolic studies. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

cyclohexyl sulfamate

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)

InChI Key

JWOSTXBESVWMJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation via Reaction of Cyclohexylamine with Ammonium Sulfamate

One prominent method involves the reaction of cyclohexylamine with ammonium sulfamate to form cyclohexylammonium sulfamate, which can subsequently be converted to this compound salts.

  • Process Description:

    • Cyclohexylamine and ammonium sulfamate are mixed in at least stoichiometric amounts, often with a slight excess of cyclohexylamine (up to 100% excess) to drive the reaction.
    • The mixture is heated, typically between 80°C and 130°C, to promote the removal of ammonia gas evolved during the reaction.
    • The reaction can be conducted in batch or continuous processes, with the reaction mixture maintained under sufficient pressure to keep cyclohexylamine in the liquid phase.
    • The product, cyclohexylammonium sulfamate, can be isolated by crystallization or other separation methods.
  • Reaction Equation:

    $$
    \text{Cyclohexylamine} + \text{Ammonium sulfamate} \rightarrow \text{Cyclohexylammonium sulfamate} + \text{Ammonia (gas)}
    $$

  • Process Advantages:

    • The reaction proceeds with minimal energy change, reducing localized heating issues.
    • Viscosity decreases as temperature rises, facilitating mixing.
    • The method is flexible regarding the order of addition and heating conditions.
  • Temperature and Pressure Conditions:

    Parameter Value Range
    Temperature 80–130°C
    Pressure Sufficient to maintain liquid cyclohexylamine
    Cyclohexylamine excess 0–100% over stoichiometric
  • References: This method is detailed in US Patent 2804477A, highlighting its industrial applicability and flexibility.

Conversion of Cyclohexylammonium Sulfamate to Sodium this compound

Following the formation of cyclohexylammonium sulfamate, conversion to sodium this compound involves hydrolysis and neutralization steps:

  • Process Description:

    • The cyclohexylammonium-N-cyclohexylsulfamate (a double salt) is hydrolyzed using calcium hydroxide in excess (5–20% over stoichiometric).
    • This produces calcium cyclohexylsulfamate, which is water-soluble, and calcium sulfate, which is insoluble and can be separated.
    • The calcium cyclohexylsulfamate solution is then reacted with sodium hydroxide (at least stoichiometric, preferably 25% excess) to yield sodium this compound.
    • The process avoids formation of additional sulfate salts, resulting in high purity sodium this compound.
  • Reaction Equations:

    $$
    \text{Cyclohexylammonium-N-cyclohexylsulfamate} + \text{Ca(OH)}2 \rightarrow \text{Calcium cyclohexylsulfamate} + \text{CaSO}4 \downarrow
    $$

    $$
    \text{Calcium cyclohexylsulfamate} + \text{NaOH} \rightarrow \text{Sodium this compound} + \text{Ca(OH)}_2 \downarrow
    $$

  • Process Notes:

    • Calcium sulfate precipitates and is removed by filtration.
    • Complete dissolution of calcium cyclohexylsulfamate before sodium hydroxide addition is essential to prevent product loss.
    • The aqueous reaction medium facilitates separation and purification.
  • References: Detailed in US Patent 3355485A, emphasizing the purity and yield benefits of this two-step conversion.

Direct Synthesis of Sodium this compound from Cyclohexylamine and Sulfamic Acid

Another method involves direct reaction of cyclohexylamine with sulfamic acid, followed by neutralization and distillation steps to obtain sodium this compound:

  • Process Description:

    • Cyclohexylamine is added to a reaction vessel and stirred.
    • Sulfamic acid is added, and the mixture is heated with steam to dissolve sulfamic acid (90–100°C), then further heated to 120–130°C.
    • The reaction proceeds under controlled steam pressure (1.8–6.6 kg/cm²) for extended periods (up to 25 hours) to complete the synthesis.
    • After synthesis, alkali liquor (typically sodium hydroxide solution) is added to neutralize the mixture, forming sodium this compound.
    • The reaction mixture undergoes distillation to remove azeotropes of water and cyclohexylamine, with back-feeding of cyclohexylamine to maintain reaction balance.
    • Additional steps include pH adjustment, water addition, and crystallization to purify the final product.
  • Key Parameters:

    Step Conditions
    Temperature (dissolution) 90–100°C
    Temperature (reaction) 120–130°C
    Steam pressure 1.8–6.6 kg/cm²
    Reaction time 0.8–25 hours
    Cyclohexylamine to sulfamic acid ratio 2.5–5:1 (mass ratio)
    Neutralization time 1–3 hours
    Distillation Removal of azeotropes; pH control
  • Process Advantages:

    • Efficient removal and recycling of ammonia and cyclohexylamine.
    • High purity product due to controlled distillation and crystallization.
    • The process includes decolorizing steps using activated carbon and pH adjustment to improve product quality.
  • References: This method is comprehensively described in Chinese Patent CN113956186A, highlighting industrial-scale synthesis and purification techniques.

Comparative Summary of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages Challenges
Reaction of Cyclohexylamine with Ammonium Sulfamate Cyclohexylamine, Ammonium sulfamate 80–130°C, pressure to maintain liquid phase Mild reaction, flexible process, easy ammonia removal Requires pressure control, ammonia handling
Conversion via Calcium Hydroxide and Sodium Hydroxide Cyclohexylammonium-N-cyclohexylsulfamate, Ca(OH)₂, NaOH Hydrolysis and neutralization in aqueous solution High purity product, effective sulfate removal Multi-step, requires careful dissolution and separation
Direct Synthesis from Cyclohexylamine and Sulfamic Acid Cyclohexylamine, Sulfamic acid, NaOH 90–130°C, controlled steam pressure, long reaction time Integrated synthesis and purification, ammonia recycling Longer reaction time, complex distillation

Research Findings and Notes

  • The reaction between cyclohexylamine and ammonium sulfamate proceeds with minimal energy change, which minimizes localized heating and viscosity issues, facilitating scale-up.
  • The use of calcium hydroxide for hydrolysis effectively separates insoluble calcium sulfate, improving product purity in subsequent sodium this compound formation.
  • Controlled distillation with back-feeding cyclohexylamine and pH adjustments during direct synthesis ensures minimal loss of reactants and high product quality.
  • Excess cyclohexylamine is often employed to drive reactions to completion, but excessive amounts require recycling to maintain process economy.
  • Decolorization with activated carbon and pH control steps enhance the purity and appearance of the final sodium this compound product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclohexyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and interfere with metabolic pathways. For example, in its role as a sweetener, it interacts with taste receptors to produce a sweet taste without providing calories .

Comparison with Similar Compounds

Sodium Cyclamate (Sodium Cyclohexylsulfamate)

  • Structure and Applications: Sodium cyclamate (C₆H₁₂NNaO₃S) is the sodium salt of cyclohexyl sulfamic acid.
  • Biological Activity : Cyclohexyl sulfamate derivatives exhibit steroid sulfatase (STS) inhibitory activity, with free sulfamates (e.g., compound 1j in ) showing dose-dependent efficacy superior to sodium cyclamate’s sulfonate or N-substituted analogues .
  • Analytical Methods : Detection in food matrices (e.g., Baijiu) employs HPLC, similar to methods for sodium cyclamate, though gas chromatography is also applicable .

Key Difference : Sodium cyclamate’s sweetening application contrasts with this compound’s research focus on enzyme inhibition. Regulatory scrutiny of sodium cyclamate (e.g., Canada’s 2022 screening assessment ) highlights safety concerns absent for this compound due to data gaps .

Cyclopentyl Sulfamate

  • Structural Influence : Replacing the cyclohexyl group with cyclopentyl reduces STS inhibitory activity. In vitro studies show cyclohexyl derivatives achieve higher potency, likely due to optimal steric and hydrophobic interactions with enzyme active sites .

Sulfonate Analogues

  • Activity Comparison : Sulfonate-containing arylamide compounds exhibit significantly lower STS inhibition compared to sulfamates. The sulfamate group’s ability to mimic sulfate transition states in enzymatic reactions enhances bioactivity .

N-Substituted Sulfamates

  • Reduced Efficacy : N-alkyl or N-aryl substitutions on the sulfamate group diminish activity. For instance, N-substituted analogues in showed 3–10-fold lower potency than free sulfamates, underscoring the importance of an unmodified sulfamate moiety .

Cyclohexylsulfamic Acid

  • Stability and Reactivity : In aqueous solutions, this compound hydrolyzes to cyclohexylsulfamic acid, which can form core-shell structures with carbon quantum dots (CQDs) via hydrogen bonding. This property is exploited in fluorescence-based sensing, unlike sodium cyclamate’s behavior .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Group Primary Application Regulatory Status
This compound 179.24 Free sulfamate Enzyme inhibition research Limited data
Sodium cyclamate 201.22 Sulfamate sodium salt Former sweetener Restricted in many regions
Cyclopentyl sulfamate 165.21 Free sulfamate Research comparator Not studied

Table 2: STS Inhibitory Activity ()

Compound Relative Activity (vs. 1j) Notes
This compound (1j) 100% Dose-dependent inhibition
N-Substituted analogue 10–30% Reduced efficacy due to substitution
Sulfonate analogue <5% Poor enzyme interaction

Research Findings

  • STS Inhibition : this compound’s free sulfamate group and cyclohexyl motif synergize for optimal enzyme inhibition, outperforming cyclopentyl and substituted variants .
  • Sensing Applications : Its hydrolysis to cyclohexylsulfamic acid enables unique interactions with CQDs, suggesting utility in environmental or food safety sensors .
  • Synthesis Purity : Methods to produce sulfate-free sodium this compound (e.g., via calcium hydroxide precipitation) ensure suitability for food additive research .

Q & A

Q. What are the recommended methods for determining the purity and stability of cyclohexyl sulfamate in laboratory settings?

this compound’s purity can be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), as outlined in GB 5009.97-2023 for food matrices . Stability testing should include accelerated degradation studies under controlled temperature (2–8°C) and humidity, with periodic analysis of decomposition byproducts. The compound’s incompatibility with strong oxidizers (e.g., nitrogen oxides) must be considered during experimental design to avoid hazardous reactions .

Q. How should researchers safely handle this compound to minimize exposure risks?

Personal protective equipment (PPE) must include NIOSH/MSHA-certified respirators for dust control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Mechanical exhaust systems and safety showers are mandatory in areas with potential aerosolization . Contaminated clothing must be washed before reuse, and spills should be collected in sealed containers to prevent environmental release .

Q. What analytical techniques are validated for quantifying this compound in biological or environmental samples?

Liquid chromatography-mass spectrometry (LC-MS/MS) is preferred for trace detection in complex matrices, such as food or biological fluids, due to its sensitivity and specificity . Isotope dilution internal standards improve accuracy in quantification, particularly when addressing matrix interference .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?

A tiered approach is recommended:

  • In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess acute cytotoxicity and genotoxicity (e.g., Ames test).
  • In vivo models : Conduct subchronic exposure studies in rodents, focusing on organ-specific effects (e.g., renal and hepatic biomarkers).
  • Comparative toxicokinetics : Cross-reference data with structurally similar sulfamates (e.g., sodium cyclamate) to predict metabolic pathways .

Q. What experimental designs are optimal for resolving contradictions in this compound’s reactivity data?

Contradictions in SDS-reported reactivity (e.g., incompatibility with oxidizers vs. “no data available” for stability ) necessitate controlled reactivity screenings:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Oxidative stress tests : Expose the compound to NOx/CO2 under varying pressures and temperatures, monitoring gas-phase byproducts via FTIR spectroscopy .

Q. How can environmental persistence and bioaccumulation potential of this compound be systematically evaluated?

  • Biodegradation assays : Use OECD 301 series tests to measure mineralization rates in soil/water systems.
  • Partition coefficients : Calculate log Kow (octanol-water) and log Koc (organic carbon) to predict mobility in groundwater .
  • Ecotoxicity : Conduct acute/chronic exposure studies in Daphnia magna or algae, leveraging structural analogs (e.g., cyclamate) as benchmarks .

Q. What methodological gaps exist in current detection protocols for this compound, and how can they be mitigated?

While GB 5009.97-2023 provides GC/LC-MS methods for food, limitations arise in ethanol-rich matrices (e.g., Baijiu) due to solvent interference. Solutions include:

  • Sample pretreatment : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the analyte .
  • Derivatization : Use cyclohexylaminosulfonic acid derivatives to enhance chromatographic resolution in GC .

Methodological Recommendations for Data Interpretation

  • Contradiction analysis : Cross-validate SDS-reported hazards (e.g., “no classified health hazards” vs. precautionary statements on inhalation risks ) through dose-response studies.
  • Statistical rigor : Apply multivariate analysis to distinguish compound-specific effects from confounding variables in toxicity assays .

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